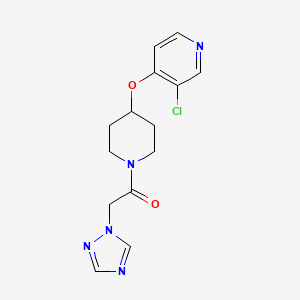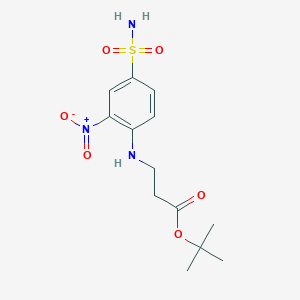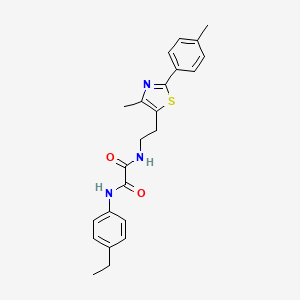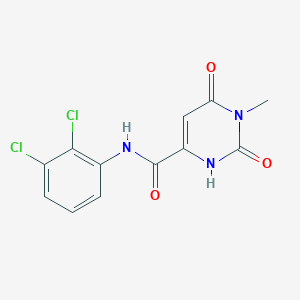
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamates are a class of compounds that are widely used in medicinal chemistry, agriculture, and other fields . They are known for their diverse biological activities, including antimicrobial and antioxidant properties .
Synthesis Analysis
Carbamates can be synthesized through a simple nucleophilic substitution reaction . The products are usually characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis
The molecular structure of carbamates is typically confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
Carbamates undergo various chemical reactions, including nucleophilic substitution reactions . They can also react with different reagents to yield a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely. For example, some carbamates have a melting point around 65.2°C and a relative density of 1.367 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Applications
Researchers have explored the synthesis of related compounds for potential anticancer applications. For instance, the study of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from related carbamate compounds demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating the potential of these compounds in cancer treatment (Temple et al., 1983).
Agricultural Applications
The compound's structure is reminiscent of neonicotinoids, a class of insecticides that have revolutionized pest control strategies in agriculture. The discovery of thiamethoxam, a second-generation neonicotinoid, highlights the significance of nitroimino heterocycles in developing insecticides with improved efficacy and safety profiles. Thiamethoxam has shown to provide excellent control over a wide variety of pests, underscoring the potential agricultural applications of related compounds (Maienfisch et al., 2001).
Material Science and Catalysis
In material science, covalent organic frameworks (COFs) supported with molecular Ni2+ catalysts have demonstrated remarkable performance in the oligomerization of ethylene to produce long-chain olefins. The inclusion of triazine and imine linkages within the COFs illustrates the utility of related nitroimino compounds in developing advanced materials for catalysis (Rozhko et al., 2017).
Environmental and Pesticide Analysis
The presence of related carbamates and nitroimine compounds in environmental samples, such as drinking and surface waters, has been monitored using advanced analytical techniques. This highlights the environmental impact and the necessity for the detection and analysis of such compounds, indicating their widespread use and potential environmental persistence (Bagheri et al., 1993).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-nitroimino-1,3,5-triazinan-1-yl)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O4/c13-9-1-3-10(4-2-9)16-12(20)23-6-5-18-7-14-11(15-8-18)17-19(21)22/h1-4H,5-8H2,(H,16,20)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLKEVLAYKTSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])NCN1CCOC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)



![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)
![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)
![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2826104.png)
![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)